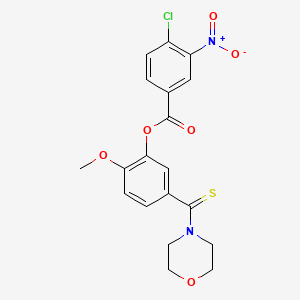
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate is an organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Vorbereitungsmethoden
The synthesis of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate can be achieved through multistep synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The process typically involves the use of organoboron reagents and palladium catalysts under specific reaction conditions .
Analyse Chemischer Reaktionen
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to interact with focal adhesion kinase 1, a protein involved in cellular signaling and regulation . This interaction can lead to various biological effects, depending on the specific context and conditions.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate is similar to other phenylmorpholines, which also contain a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond . Some similar compounds include:
- Phenylmorpholine
- Benzamides
- Aminophenyl ethers
- Methoxyanilines
Eigenschaften
Molekularformel |
C19H17ClN2O6S |
|---|---|
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C19H17ClN2O6S/c1-26-16-5-3-12(18(29)21-6-8-27-9-7-21)11-17(16)28-19(23)13-2-4-14(20)15(10-13)22(24)25/h2-5,10-11H,6-9H2,1H3 |
InChI-Schlüssel |
DWGRSUCAJDJZFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B12501863.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12501868.png)

![N-{[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12501877.png)

![N-[4-(methylsulfanyl)benzyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B12501886.png)
![Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B12501888.png)
![methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate](/img/structure/B12501893.png)
![Propyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501894.png)

![1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12501914.png)
![4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine](/img/structure/B12501925.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-oxoethyl]-2-(1H-benzotriazol-1-yl)-N-benzylacetamide](/img/structure/B12501938.png)

